3-Bromo-4-fluorobenzoyl fluoride
Overview
Description
3-Bromo-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorobenzoyl fluoride typically involves the halogenation of 4-fluorobenzoyl fluoride. One common method includes the bromination of 4-fluorobenzoyl fluoride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azodiisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol) under mild temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted benzoyl fluorides with various functional groups.
Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl fluoride with boronic acids.
Scientific Research Applications
3-Bromo-4-fluorobenzoyl fluoride has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzoyl fluoride in chemical reactions involves the activation of the benzoyl fluoride moiety through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, with palladium-catalyzed processes being a common pathway in coupling reactions .
Comparison with Similar Compounds
3-Bromo-4-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
4-Fluorobenzoyl Fluoride: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-4-chlorobenzoyl Fluoride: Substituted with chlorine instead of fluorine, leading to variations in chemical behavior and uses.
Uniqueness: 3-Bromo-4-fluorobenzoyl fluoride is unique due to the combined effects of bromine and fluorine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKJVVAYNKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513055 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78239-65-3 | |
Record name | 3-Bromo-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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